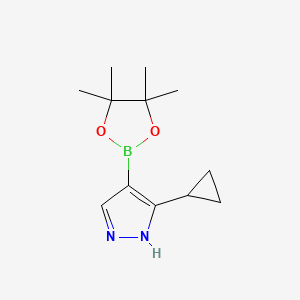
(2-Oxopiperidin-3-yl)methyl methanesulfonate
Vue d'ensemble
Description
“(2-Oxopiperidin-3-yl)methyl methanesulfonate” is a chemical compound with the CAS Number: 1035042-29-5 . It has a molecular weight of 207.25 and its IUPAC name is (2-oxopiperidin-3-yl)methyl methanesulfonate .
Synthesis Analysis
The synthesis of “(2-Oxopiperidin-3-yl)methyl methanesulfonate” involves heating the compound in N,N-dimethyl-formamide (DMF) at 150°C . Additional quantities of the compound and DMF are added during the process . The reaction results in the complete conversion of the compound to 3-methylidene-2-piperidinone .Molecular Structure Analysis
The InChI code for “(2-Oxopiperidin-3-yl)methyl methanesulfonate” is 1S/C7H13NO4S/c1-13(10,11)12-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Bio-renewable Protic Ionic Liquid and Bi-functional Catalyst
(2-Oxopiperidin-3-yl)methyl methanesulfonate has applications as a bi-functional catalyst. A study by Tamaddon & Azadi (2018) described a related compound, nicotinum methane sulfonate, as a protic ionic liquid showing excellent catalytic activity. This compound was used for the synthesis of 2-amino-3-cyanopyridines from malononitrile, aromatic aldehydes, methyl ketones, and ammonium acetate under solvent-free conditions.
Physicochemical Properties and Brönsted Acidity
Another study focused on the physicochemical properties and Brönsted acidity of imidazolium-based organic salts, which are related to (2-Oxopiperidin-3-yl)methyl methanesulfonate. Sardar et al. (2018) Sardar et al. (2018) synthesized and characterized four new protic ionic liquids (PILs), analyzing their density, viscosity, and thermal degradation.
Microbial Metabolism
Methanesulfonic acid, a component of (2-Oxopiperidin-3-yl)methyl methanesulfonate, is involved in microbial metabolism. Kelly & Murrell (1999) Kelly & Murrell (1999) reported its use by diverse aerobic bacteria as a source of sulfur for growth and its oxidation initiated by cleavage catalysed by methanesulfonate monooxygenase.
Analytical Methodologies
In pharmaceuticals, the determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid is essential. Zhou et al. (2017) Zhou et al. (2017) developed a high-performance liquid chromatography method with ultraviolet detection for this purpose.
Anti-Acetylcholinesterase Activity
(2-Oxopiperidin-3-yl)methyl methanesulfonate derivatives have potential applications in the field of anti-acetylcholinesterase activity. Holan, Virgona, & Watson (1997) Holan, Virgona, & Watson (1997) synthesized and evaluated the activity of certain methanesulfonate esters.
Environmental Impact
The environmental impact of compounds related to (2-Oxopiperidin-3-yl)methyl methanesulfonate is also a subject of research. Studies have looked at the ecological role of methanesulfonic acid-degrading bacteria. For instance, Thompson, Owens, & Murrell (1995) Thompson, Owens, & Murrell (1995) isolated bacterial strains from the marine environment capable of degrading methanesulfonic acid.
Safety And Hazards
Propriétés
IUPAC Name |
(2-oxopiperidin-3-yl)methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-13(10,11)12-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCVKKYBEVNUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxopiperidin-3-yl)methyl methanesulfonate | |
CAS RN |
1035042-29-5 | |
| Record name | (2-oxopiperidin-3-yl)methyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)
![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)











